Cas no 1205-02-3 (N-Benzoyl-DL-alanine)

N-Benzoyl-DL-alanine 化学的及び物理的性質
名前と識別子
-
- N-Benzoyl-DL-alanine
- Benzoyl-DL-alanine
- Benzoylalanine
- Bz-DL-Ala-OH
- DL-N-Benzoylalanine
- N-Benzoylalanine
- 2-benzamidopropanoic acid
- Benzoyl-<small>DL<
- small>-alanine
- NSC 8069
- Methylhippuric acid
- Alanine, N-benzoyl-
- alpha-methylhippuric acid
- 2-(Phenylformamido)Propanoic Acid
- N-(phenylcarbonyl)alanine
- 2-(phenylcarbonylamino)propanoic acid
- 2-Benzoylamino-propionic acid
- DL-Alanine, N-benzoyl-
- N-alpha-BENZOYL-L-ALANINE
- (2R)-2-benzamidopropanoic acid
- N-Benzoylalanine #
- Hippuric acid,
- 90988-29-7
- UAQVHNZEONHPQG-UHFFFAOYSA-N
- MFCD00063128
- FT-0658596
- AE-848/00886038
- EINECS 214-879-5
- MFCD00020393
- B0135
- Enamine_004999
- SCHEMBL698879
- 2-BENZOYLAMINOPROPIONIC ACID
- NSC167298
- Benzoyl-dl-.alpha.-alanine
- 2-benzamido-propionic acid
- Hippuric acid, .alpha.-methyl-
- AKOS000264078
- Oprea1_700607
- HMS1408D05
- CS-0137912
- AB01321888-02
- CHEMBL8853
- Q27139415
- Cambridge id 5114698
- DTXSID60870867
- NSC-43124
- NS00125578
- NSC8069
- SY122663
- EN300-17128
- AS-15108
- NSC43124
- Z57229049
- NSC-167298
- IDI1_007586
- AKOS016050361
- InChI=1/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14
- AB02521
- SY033280
- l-(-)-N-Benzoyl-.alpha.-alanine
- NCGC00327262-01
- CHEBI:71167
- A892179
- NSC-8069
- FT-0695165
- CBDivE_003100
- UNII-HC8J7LE2D5
- Hippuric acid, (S)-
- L-(-)-n-benzoyl-alpha-alanine
- 1205-02-3
- FT-0689476
- B-0750
- 2-(benzoylamino)propanoic acid
- HC8J7LE2D5
- STK889371
- ALBB-012975
-
- MDL: MFCD00020393
- インチ: 1S/C10H11NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)(H,13,14)
- InChIKey: UAQVHNZEONHPQG-UHFFFAOYSA-N
- SMILES: O([H])C(C([H])(C([H])([H])[H])N([H])C(C1C([H])=C([H])C([H])=C([H])C=1[H])=O)=O
- BRN: 3201778
計算された属性
- 精确分子量: 193.07400
- 同位素质量: 193.074
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- XLogP3: 1.2
- 互变异构体数量: 2
- トポロジー分子極性表面積: 66.4
じっけんとくせい
- Color/Form: はくしょくプリズムけっしょう
- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 164.0 to 168.0 deg-C
- Boiling Point: 452.3℃ at 760 mmHg
- フラッシュポイント: 452.3 °C at 760 mmHg
- Refractive Index: 1.5300 (estimate)
- Solubility: Slightly soluble (9.5 g/l) (25 º C),
- すいようせい: Very slightly soluble in water.
- PSA: 69.89000
- LogP: 1.46430
- Solubility: エタノールに溶解し、水とエーテルに微溶解し、クロロホルムに溶解しない
N-Benzoyl-DL-alanine Security Information
- Signal Word:Warning
- 危害声明: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- 储存条件:Store at room temperature
- HazardClass:IRRITANT
- TSCA:Yes
N-Benzoyl-DL-alanine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR921412-100g |
N-Benzoyl-DL-alanine |
1205-02-3 | 98+% | 100g |
£46.00 | 2025-02-20 | |
Enamine | EN300-17128-0.05g |
2-(phenylformamido)propanoic acid |
1205-02-3 | 90% | 0.05g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17128-0.1g |
2-(phenylformamido)propanoic acid |
1205-02-3 | 90% | 0.1g |
$19.0 | 2023-09-20 | |
Enamine | EN300-17128-1.0g |
2-(phenylformamido)propanoic acid |
1205-02-3 | 1g |
$0.0 | 2023-06-04 | ||
eNovation Chemicals LLC | D956586-500g |
2-Benzamidopropanoic acid |
1205-02-3 | 98% | 500g |
$275 | 2024-06-07 | |
Enamine | EN300-17128-5.0g |
2-(phenylformamido)propanoic acid |
1205-02-3 | 5.0g |
$29.0 | 2023-02-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75520-100g |
N-Benzoyl-DL-alanine |
1205-02-3 | 100g |
¥396.0 | 2021-09-08 | ||
Fluorochem | 222149-25g |
N-Benzoyl-DL-alanine |
1205-02-3 | 97% | 25g |
£33.00 | 2022-03-01 | |
Apollo Scientific | OR921412-25g |
N-Benzoyl-DL-alanine |
1205-02-3 | 98+% | 25g |
£17.00 | 2025-02-20 | |
Chemenu | CM159064-500g |
N-Benzoylalanine |
1205-02-3 | 95+% | 500g |
$276 | 2023-02-18 |
N-Benzoyl-DL-alanine 関連文献
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1. (N-benzoyl-DL-alaninate)copper(II) complexes: effect of amines on the amino-acid co-ordinationGiuseppe Marcotrigiano,Ledi Menabue,Gian Carlo Pellacani J. Chem. Soc. Dalton Trans. 1976 1627
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2. (N-benzoyl-DL-alaninate)copper(II) complexes: effect of amines on the amino-acid co-ordinationGiuseppe Marcotrigiano,Ledi Menabue,Gian Carlo Pellacani J. Chem. Soc. Dalton Trans. 1976 1627
-
Ying Yng Choy,Paola Quifer-Rada,Dirk M. Holstege,Steven A. Frese,Christopher C. Calvert,David A. Mills,Rosa M. Lamuela-Raventos,Andrew L. Waterhouse Food Funct. 2014 5 2298
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4. 387. Peptides. Part III. Selective degradation from the carboxyl end. The use of carbodi-imidesH. G. Khorana J. Chem. Soc. 1952 2081
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Fariborz Omidi,Mohammad Behbahani,Monireh Khadem,Farideh Golbabaei,Seyed Jamaleddin Shahtaheri Anal. Methods 2018 10 4588
-
Ying Wang,Xiaomin Yang,Lin Pang,Pengfei Geng,Fang Mi,Cunming Hu,Fei Peng,Ming Guan Analyst 2022 147 571
-
Vadim A. Soloshonok,Christian Roussel,Osamu Kitagawa,Alexander E. Sorochinsky Chem. Soc. Rev. 2012 41 4180
-
Fariborz Omidi,Mohammad Behbahani,Monireh Khadem,Farideh Golbabaei,Seyed Jamaleddin Shahtaheri Anal. Methods 2018 10 4588
-
Carlos J. Saavedra,Alicia Boto,Rosendo Hernández Org. Biomol. Chem. 2012 10 4448
N-Benzoyl-DL-alanineに関する追加情報
Recent Advances in the Study of N-Benzoyl-DL-alanine (CAS: 1205-02-3) in Chemical Biology and Pharmaceutical Research
N-Benzoyl-DL-alanine (CAS: 1205-02-3) is a chiral amino acid derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in peptide synthesis, drug development, and enzyme inhibition studies. Recent studies have explored its role as a building block for bioactive compounds and its potential in modulating biological pathways. This research brief synthesizes the latest findings on N-Benzoyl-DL-alanine, focusing on its synthesis, biological activity, and therapeutic potential.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of N-Benzoyl-DL-alanine as a precursor for novel protease inhibitors. The researchers employed a combination of computational modeling and in vitro assays to demonstrate its efficacy in binding to the active site of target enzymes, thereby inhibiting their activity. The study highlighted the compound's potential in developing treatments for diseases such as hypertension and viral infections, where protease activity plays a critical role.
Another significant advancement was reported in a 2024 ACS Chemical Biology paper, which explored the structural modifications of N-Benzoyl-DL-alanine to enhance its pharmacokinetic properties. The research team synthesized a series of analogs and evaluated their stability, solubility, and bioavailability. Their findings revealed that certain derivatives exhibited improved metabolic stability, making them promising candidates for oral drug formulations. This study underscores the importance of structural optimization in maximizing the therapeutic potential of N-Benzoyl-DL-alanine-based compounds.
In addition to its pharmaceutical applications, N-Benzoyl-DL-alanine has been investigated for its role in chemical biology. A recent study in Nature Chemical Biology demonstrated its utility as a probe for studying enzyme mechanisms. By incorporating isotopic labels into the compound, researchers were able to track its interactions with enzymes in real-time, providing insights into catalytic mechanisms and substrate specificity. This approach opens new avenues for understanding enzyme function and designing targeted inhibitors.
The synthesis of N-Benzoyl-DL-alanine has also seen advancements, with a 2023 Organic Letters publication describing a more efficient and environmentally friendly method. The new protocol utilizes catalytic asymmetric synthesis to produce the compound with high enantiomeric purity, reducing the need for costly and time-consuming purification steps. This development is expected to facilitate large-scale production and broader application of N-Benzoyl-DL-alanine in research and industry.
In conclusion, recent research on N-Benzoyl-DL-alanine (CAS: 1205-02-3) highlights its growing importance in chemical biology and pharmaceutical science. From its role in drug development to its utility as a biochemical probe, this compound continues to offer valuable insights and opportunities for innovation. Future studies are likely to focus on further optimizing its properties and expanding its applications, solidifying its position as a key player in the field.
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